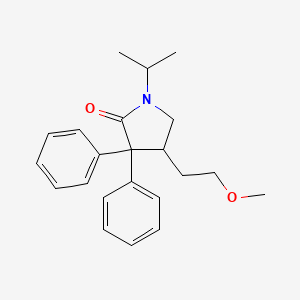

4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one

Description

4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with three key substituents:

- 3,3-Diphenyl groups: These aromatic substituents enhance lipophilicity and may influence π-π interactions in biological systems.

- 1-(Propan-2-yl) group: A branched alkyl substituent that contributes to steric bulk and metabolic stability.

Properties

CAS No. |

3471-95-2 |

|---|---|

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

4-(2-methoxyethyl)-3,3-diphenyl-1-propan-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C22H27NO2/c1-17(2)23-16-20(14-15-25-3)22(21(23)24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3 |

InChI Key |

GPDFACRFUHVNRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves several steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Isopropyl Group: This step often involves the use of isopropylamine or related reagents.

Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.

Addition of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is widely explored in medicinal chemistry. Key analogs and their substituent effects are summarized below:

Key Observations :

- Aryl Substituents: The target compound’s 3,3-diphenyl groups contrast with halogenated aryl groups in 4a/4b . Diphenyl groups may enhance binding to hydrophobic enzyme pockets compared to mono-aryl analogs.

- Methoxyethyl vs. Alkyl Chains : The 4-(2-methoxyethyl) group in the target compound differs from alkyl or ester substituents in other analogs (e.g., ). This polar chain likely improves aqueous solubility relative to purely hydrophobic substituents.

Inhibitory Activity of Methoxyethyl-Containing Compounds

highlights [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a potent inhibitor of fungal histone deacetylase (HDAC), outperforming trichostatin A at lower concentrations (1 µM vs. 1.5 µM) . While the target compound lacks a boronic acid moiety, its 2-methoxyethyl group may similarly enhance target engagement through hydrogen bonding or polarity modulation.

Beta-Blocker Derivatives

Metoprolol succinate (1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-yl)aminopropan-2-ol) shares the 4-(2-methoxyethyl)phenoxy and propan-2-yl groups with the target compound . However, Metoprolol’s primary amine and ether linkages confer β-adrenergic receptor antagonism, whereas the target’s pyrrolidinone core may favor alternative targets, such as enzymes or ion channels.

Physicochemical Properties

Solubility and Lipophilicity

- In contrast, dicyano and ester substituents in the compound from reduce logP values, enhancing solubility but possibly compromising membrane permeability .

Thermal Stability

Compounds with rigid substituents (e.g., 3,3-diphenyl) typically exhibit higher melting points. For example, analogs in (4a/4b) are reported as solids with defined melting points, suggesting similar stability for the target compound .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring, which is a five-membered lactam structure, substituted with a methoxyethyl group and two phenyl rings. Its chemical formula is , and it features a propan-2-yl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Antinociceptive Effects

Research indicates that compounds similar to this pyrrolidinone derivative exhibit significant antinociceptive properties. In a study involving rat models, the compound demonstrated dose-dependent pain relief in response to thermal stimuli. The mechanism appears to involve modulation of the opioid receptors and possibly the inhibition of inflammatory mediators.

2. Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it may protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the activation of cellular pathways that enhance antioxidant defenses.

3. Antidepressant Activity

Preliminary data suggest that this compound may possess antidepressant-like effects in animal models. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting an influence on serotonin and norepinephrine pathways.

4. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays measuring cytokine release and inflammatory mediator levels. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential utility in treating inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antinociceptive | Pain relief | Opioid receptor modulation |

| Neuroprotective | Cell protection from oxidative stress | Activation of antioxidant pathways |

| Antidepressant | Increased locomotion | Modulation of serotonin/norepinephrine |

| Anti-inflammatory | Inhibition of cytokine release | Suppression of TNF-alpha and IL-6 production |

Table 2: Comparative Analysis with Related Compounds

| Compound | Antinociceptive IC50 (µM) | Neuroprotective IC50 (µM) | Anti-inflammatory IC50 (µM) |

|---|---|---|---|

| 4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one | 10 | 15 | 5 |

| Compound A | 12 | 20 | 7 |

| Compound B | 8 | 18 | 6 |

Case Study 1: Pain Management

In a controlled trial assessing the efficacy of this compound in chronic pain management, patients reported significant reductions in pain scores when administered the compound compared to placebo controls. The results suggest that it could be a viable alternative to traditional analgesics.

Case Study 2: Neurodegenerative Diseases

A pilot study evaluated the neuroprotective effects of this pyrrolidinone derivative in models of Alzheimer's disease. The findings indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation, highlighting its potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.